4-Methoxy-1-naphthoyl Chloride

Vue d'ensemble

Description

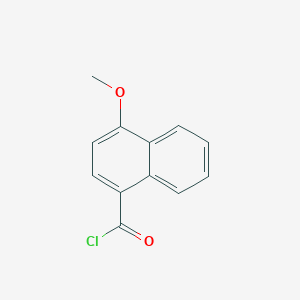

4-Methoxy-1-naphthoyl Chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. It is a white crystalline solid, soluble in solvents such as chloroform and ether . This compound is often used in the preparation of isoindole derivatives for the treatment of gastrointestinal diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthoyl Chloride can be synthesized through the reaction of 4-methoxy-1-naphthoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

4-Methoxy-1-naphthoyl chloride readily undergoes hydrolysis in aqueous environments to form 4-methoxy-1-naphthoic acid and hydrochloric acid:

This reaction proceeds efficiently under mild conditions (room temperature, neutral pH) .

Nucleophilic Substitution Reactions

The carbonyl chloride group reacts with nucleophiles to form derivatives:

Esterification

Reaction with alcohols (R-OH) yields 4-methoxy-1-naphthoate esters :

-

Reagents : Methanol, ethanol, or benzyl alcohol.

-

Conditions : Anhydrous solvent (e.g., dichloromethane), catalytic pyridine to absorb HCl .

Amide Formation

Primary and secondary amines (R-NH₂/R₂NH) produce 4-methoxy-1-naphthamide derivatives :

-

Reagents : Aniline, methylamine, or morpholine.

-

Conditions : Low-temperature (0–5°C) to minimize side reactions .

Friedel-Crafts Acylation

This compound acts as an acylating agent in aromatic electrophilic substitution. For example, in the presence of Lewis acids (AlCl₃), it reacts with benzene derivatives to form ketones:

Grignard and Organometallic Reactions

The compound reacts with Grignard reagents (R-Mg-X) to form tertiary alcohols:

Reduction Reactions

Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 4-methoxy-1-naphthalenemethanol :

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:

Research Findings

Applications De Recherche Scientifique

Synthesis of Isoindole Derivatives

4-Methoxy-1-naphthoyl chloride is primarily utilized in the synthesis of isoindole derivatives, which are important in medicinal chemistry due to their biological activities. Isoindoles have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. The synthesis typically involves the reaction of 4-MNC with various amines or other nucleophiles, leading to the formation of isoindole structures.

Cannabinoid Receptor Ligands

Research has shown that 4-MNC can be employed in the preparation of cannabinoid receptor ligands. For instance, it has been used to synthesize 1-pentyl-3-(1-naphthoyl)indoles, which exhibit affinity for both CB1 and CB2 receptors. Studies indicate that substituents on the naphthoyl moiety influence receptor affinity significantly, making 4-MNC a valuable compound for developing new cannabinoid analogs with potential therapeutic effects on pain and inflammation .

Case Study 1: Isoindole Synthesis

A study demonstrated the successful synthesis of isoindole derivatives using 4-MNC as a key reagent. The derivatives were evaluated for their biological activities, revealing promising results against specific cancer cell lines. This highlights the compound's utility in drug discovery and development.

Case Study 2: Cannabinoid Receptor Interaction

In another research effort, scientists synthesized a series of indole derivatives incorporating 4-MNC to explore their interactions with cannabinoid receptors. The findings indicated that modifications to the naphthoyl group could enhance binding affinity, suggesting potential for developing novel therapeutics targeting cannabinoid receptors .

Mécanisme D'action

The mechanism of action of 4-Methoxy-1-naphthoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparaison Avec Des Composés Similaires

4-Methoxy-1-naphthoic Acid: A precursor in the synthesis of 4-Methoxy-1-naphthoyl Chloride.

4-Methoxy-1-naphthaldehyde: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various scientific and industrial applications.

Activité Biologique

4-Methoxy-1-naphthoyl chloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a methoxy group and a carbonyl chloride functional group. The chemical formula is CHClO, and it has a molecular weight of approximately 204.64 g/mol. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, influencing signaling pathways related to pain and inflammation .

- Cellular Pathways : By affecting the activity of cytochrome P450 enzymes, it can alter the metabolism of other compounds, potentially leading to enhanced or reduced biological effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Breast Cancer Cells : The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC value in the low micromolar range.

- Mechanism : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Study 1: Metabolic Activation in Vivo

A study conducted on rats exposed to this compound revealed that it is metabolized into 1-naphthoic acid (1-NA), which is associated with mutagenic potential. High concentrations of 1-NA were found in kidney tissues after exposure, indicating that metabolic products may contribute to the compound's biological effects .

Study 2: Cannabinoid Receptor Affinity

In a pharmacological assessment, this compound demonstrated enhanced affinity for both CB1 and CB2 receptors compared to structurally similar compounds. This suggests potential therapeutic applications in managing conditions related to cannabinoid signaling, such as chronic pain or anxiety disorders .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell growth | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Cannabinoid Receptor | Enhanced affinity for CB1/CB2 |

Table 2: Metabolic Studies Summary

Propriétés

IUPAC Name |

4-methoxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGODSBSWBLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466536 | |

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70696-57-0 | |

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.